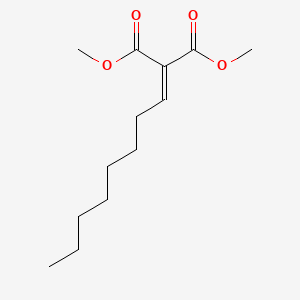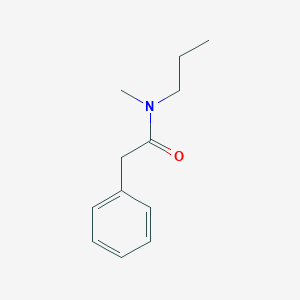
Propanedioic acid, octylidene-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, octylidene-, dimethyl ester is an organic compound with the molecular formula C13H22O4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by an octylidene group, and the carboxyl groups are esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, octylidene-, dimethyl ester typically involves the esterification of malonic acid derivatives. One common method is the reaction of malonic acid with octylidene chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or methanol
Temperature: Reflux conditions (around 60-80°C)
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The esterification process is optimized to minimize by-products and maximize the yield of the desired ester.
化学反応の分析
Types of Reactions
Propanedioic acid, octylidene-, dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: Reduction of the ester groups can produce alcohols.
Substitution: The octylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Malonic acid and octylidene alcohol.
Reduction: Octylidene alcohol and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Propanedioic acid, octylidene-, dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of propanedioic acid, octylidene-, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors. The octylidene group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid with two methyl groups.
Diethyl malonate: An ester of malonic acid with two ethyl groups.
Octylidene malonate: A derivative of malonic acid with an octylidene group but different ester groups.
Uniqueness
Propanedioic acid, octylidene-, dimethyl ester is unique due to the presence of both the octylidene group and the dimethyl ester groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in synthesis and research.
特性
| 105231-32-1 | |
分子式 |
C13H22O4 |
分子量 |
242.31 g/mol |
IUPAC名 |
dimethyl 2-octylidenepropanedioate |
InChI |
InChI=1S/C13H22O4/c1-4-5-6-7-8-9-10-11(12(14)16-2)13(15)17-3/h10H,4-9H2,1-3H3 |
InChIキー |
ODHIUCXWGBUWRF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC=C(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)


![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)



![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)
![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)

![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
